molecular formula C10H9NO B2792399 3-Methylidene-1-phenylazetidin-2-one CAS No. 69193-55-1

3-Methylidene-1-phenylazetidin-2-one

Cat. No.: B2792399
CAS No.: 69193-55-1
M. Wt: 159.188
InChI Key: VJCLLNXQSYQNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-1-phenylazetidin-2-one is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is stored at a temperature of 4°C . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methylene-1-phenylazetidin-2-one . The InChI code for this compound is 1S/C10H9NO/c1-8-7-11(10(8)12)9-5-3-2-4-6-9/h2-6H,1,7H2 .


Physical and Chemical Properties Analysis

The melting point of this compound is 61-63°C . The predicted boiling point is 244.1±10.0°C , and the predicted density is 1.17±0.1 g/cm3 . The predicted pKa value is 0.11±0.20 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-methylidene-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-11(10(8)12)9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLLNXQSYQNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.05 g (50 mmol) 3-Bromo-2-bromomethyl-N-phenylpropionamide were dissolved in 250 ml dichloromethane and added to a solution of 30 g sodium hydroxide in 30 ml water. 1.6 g Benzyltriethylammonium chloride were added and the mixture was vigorously stirred for 7 hours. The suspension was then poured on 200 ml ethyl acetate, and the organic phases were separated, washed twice with 150 ml water and dried over magnesium sulfate. Evaporation of the solvent yielded 8.3 g of an oil which was purified by chromatography on silica gel (eluent: dichloromethane). Yield: 8.0 g (100%) M.p. 57°-58° C. Microanalysis: C10H9NO calc. C 75.45 H 5.70 N 8.80 found C 75.06 H 5.76 N 8.71
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name

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